Cas no 2229569-55-3 (3-fluoro-4-(prop-2-yn-1-yl)phenol)

3-fluoro-4-(prop-2-yn-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-(prop-2-yn-1-yl)phenol
- EN300-1822062
- 2229569-55-3
-
- Inchi: 1S/C9H7FO/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6,11H,3H2
- InChI Key: CWOGFBVGOUOYEL-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CC#C)O
Computed Properties
- Exact Mass: 150.048093005g/mol
- Monoisotopic Mass: 150.048093005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.2
3-fluoro-4-(prop-2-yn-1-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822062-1.0g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1822062-0.05g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1822062-2.5g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1822062-5g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1822062-0.25g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1822062-10.0g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1822062-1g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1822062-0.1g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1822062-0.5g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1822062-5.0g |
3-fluoro-4-(prop-2-yn-1-yl)phenol |
2229569-55-3 | 5g |
$3273.0 | 2023-06-03 |
3-fluoro-4-(prop-2-yn-1-yl)phenol Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on 3-fluoro-4-(prop-2-yn-1-yl)phenol
Recent Advances in the Study of 3-fluoro-4-(prop-2-yn-1-yl)phenol (CAS: 2229569-55-3) in Chemical Biology and Pharmaceutical Research
3-fluoro-4-(prop-2-yn-1-yl)phenol (CAS: 2229569-55-3) is a fluorinated phenolic compound that has recently garnered significant attention in chemical biology and pharmaceutical research. Its unique structure, featuring a fluorine atom and a propargyl group, makes it a versatile intermediate for the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapies for cancer and inflammatory diseases.
One of the key areas of research involving 3-fluoro-4-(prop-2-yn-1-yl)phenol is its role as a building block in click chemistry. The propargyl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel EGFR inhibitors, showing promising activity against non-small cell lung cancer (NSCLC) cell lines. The fluorine atom was found to enhance metabolic stability and binding affinity to the target kinase.
In addition to its applications in oncology, 3-fluoro-4-(prop-2-yn-1-yl)phenol has been investigated for its potential in neurodegenerative disease research. A recent preprint on bioRxiv highlighted its use as a precursor for developing tau protein aggregation inhibitors, which are being explored as potential therapeutics for Alzheimer's disease. The compound's ability to cross the blood-brain barrier, attributed to its lipophilicity and fluorine substitution, makes it particularly valuable in this context.
From a synthetic chemistry perspective, several innovative routes for the preparation of 3-fluoro-4-(prop-2-yn-1-yl)phenol have been reported in the past year. A notable advancement came from a team at MIT, who developed a continuous-flow synthesis method that improved yield (82%) and reduced reaction time compared to traditional batch processes. This methodological improvement is particularly relevant for scaling up production for preclinical studies.
Pharmacokinetic studies of derivatives containing the 3-fluoro-4-(prop-2-yn-1-yl)phenol moiety have shown favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The fluorine atom appears to mitigate rapid glucuronidation, a common issue with phenolic compounds, while the propargyl group provides a handle for further structural modifications. These properties position the compound as a valuable scaffold for medicinal chemistry optimization campaigns.
Looking forward, researchers are particularly excited about the potential of 3-fluoro-4-(prop-2-yn-1-yl)phenol in PROTAC (proteolysis targeting chimera) development. Its dual functionality allows for simultaneous binding to target proteins and E3 ubiquitin ligases, enabling targeted protein degradation. Early-stage research presented at the 2023 ACS Spring Meeting showed promising results in degrading aberrant proteins in models of triple-negative breast cancer.
In conclusion, 3-fluoro-4-(prop-2-yn-1-yl)phenol (CAS: 2229569-55-3) represents a multifaceted tool in modern drug discovery. Its applications span from serving as a click chemistry reagent to forming the core of potential therapeutics for various diseases. As research continues to uncover new applications and optimize synthetic approaches, this compound is likely to play an increasingly important role in chemical biology and pharmaceutical development.
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